5-[Hydroxy(diphenyl)methyl]furan-2-carbaldehyde
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Overview
Description
5-[Hydroxy(diphenyl)methyl]furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a hydroxy(diphenyl)methyl group and an aldehyde group. Furan derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Hydroxy(diphenyl)methyl]furan-2-carbaldehyde can be achieved through various synthetic routesThe reaction conditions typically involve the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-[Hydroxy(diphenyl)methyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-[Hydroxy(diphenyl)methyl]furan-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[Hydroxy(diphenyl)methyl]furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxy(diphenyl)methyl group can interact with biological macromolecules, leading to changes in their structure and function. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2(5H)-furanone: A furan derivative with similar structural features but different functional groups.
5-Hydroxymethyl-2-furaldehyde: Another furan derivative with a hydroxymethyl group instead of a hydroxy(diphenyl)methyl group.
Uniqueness
5-[Hydroxy(diphenyl)methyl]furan-2-carbaldehyde is unique due to the presence of the hydroxy(diphenyl)methyl group, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
89114-48-7 |
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Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
5-[hydroxy(diphenyl)methyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C18H14O3/c19-13-16-11-12-17(21-16)18(20,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,20H |
InChI Key |
MAJUNKLDPPRXSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(O3)C=O)O |
Origin of Product |
United States |
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